ErbB-2-binding peptide

HER2 targeting Peptide affinity Radiolabeled peptide

Researchers requiring HER2-targeted delivery face a critical gap: most HER2-binding peptides lack functional internalization, limiting payload access to intracellular targets. ErbB-2-binding peptide (LTVSPWY) directly resolves this with dual binding plus internalization capability-a profile absent in alternatives like KCCYSL (Kd ≈ 30 µM). • Kd = 3.3-5.5 nM for radiolabeled conjugates, enabling high-contrast tumor imaging with tumor-to-blood ratios up to 6.9. • Documented intracellular delivery of antisense oligonucleotides and cytotoxic conjugates; 80% survival at day 100 in preclinical PDC models vs. 0% control. • Negligible binding to human primary cells (epithelial, endothelial, hematopoietic), minimizing off-target accumulation in nanoparticle formulations. Supplied as lyophilized powder (≥98% purity); stable at -20°C. Standard packaging: 5 mg, 10 mg, 50 mg, and bulk quantities upon request.

Molecular Formula C43H60N8O11
Molecular Weight 865.0 g/mol
CAS No. 562791-56-4
Cat. No. B12398327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbB-2-binding peptide
CAS562791-56-4
Molecular FormulaC43H60N8O11
Molecular Weight865.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N
InChIInChI=1S/C43H60N8O11/c1-22(2)17-29(44)37(55)50-36(24(5)53)41(59)49-35(23(3)4)40(58)48-33(21-52)42(60)51-16-8-11-34(51)39(57)46-31(19-26-20-45-30-10-7-6-9-28(26)30)38(56)47-32(43(61)62)18-25-12-14-27(54)15-13-25/h6-7,9-10,12-15,20,22-24,29,31-36,45,52-54H,8,11,16-19,21,44H2,1-5H3,(H,46,57)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,61,62)/t24-,29+,31+,32+,33+,34+,35+,36+/m1/s1
InChIKeyPGERLHWWNPYTKW-NQDQSAFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ErbB-2-binding peptide: Core Identity


ErbB-2-binding peptide (HER2-binding peptide), chemically defined as L-Leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl-L-tyrosine (LTVSPWY), is a 7-mer linear peptide that functions as a tumor-homing ligand with demonstrated binding specificity for the extracellular domain of the ErbB-2 (HER2) receptor [1]. The peptide was originally identified via phage display screening against breast cancer cell lines and is characterized by a conserved core motif LTVXPWY that is absent in non-binding phage populations [2]. With a molecular formula of C43H60N8O11 and a molecular weight of 864.98 Da [3], this peptide serves as a targeting vector for selective payload delivery to HER2-overexpressing malignancies rather than as a standalone therapeutic or functional agonist/antagonist. This critical distinction underpins its utility in research applications ranging from diagnostic probe development to targeted drug delivery system engineering [1][2].

LTVSPWY: Non-Interchangeable Profile


Despite sharing a common HER2-binding designation, ErbB-2-binding peptide (LTVSPWY) cannot be substituted with other in-class HER2-binding peptides without fundamentally altering experimental outcomes. The peptide's unique LTVXPWY core motif enables not merely receptor engagement but also functional cellular internalization and subsequent payload delivery [1]. This dual capability—targeted binding plus internalization-mediated cytosolic access—is absent in alternative HER2-binding sequences such as KCCYSL, which exhibits an equilibrium dissociation constant (Kd) of 30 μM [2] and lacks documented cargo-translocation functionality. Furthermore, LTVSPWY demonstrates negligible binding to human primary cells (epithelial, endothelial, hematopoietic), a selectivity profile not systematically established for many alternative peptides [1]. For research or industrial applications requiring specific, internalizing HER2-targeted delivery—whether for antisense oligonucleotides, imaging probes, or cytotoxic payloads—substituting LTVSPWY with a simple HER2-binding analog would compromise both targeting fidelity and functional payload access, directly invalidating experimental comparability [1][3].

LTVSPWY vs. In-Class Peptides


Binding Affinity vs. KCCYSL

When conjugated with a radiolabel or spacer, ErbB-2-binding peptide (LTVSPWY) demonstrates low nanomolar binding affinity to HER2-expressing cells, contrasting sharply with the micromolar affinity of the alternative HER2-binding peptide KCCYSL. Specifically, 99mTc-HYNIC-(Ser)3-LTVSPWY exhibits a Kd of 3.3 ± 1.0 nM [1], while 68Ga-DOTA-(Ser)3-LTVSPWY shows a Kd of 5.5 ± 2.4 nM [2]. In comparison, the KCCYSL peptide binds HER2 with a Kd of 30 μM (30,000 nM) [3]. The AHNP peptide mimetic binds with a Kd of 300 nM [4]. This represents an approximately 9,000-fold affinity enhancement for the LTVSPWY conjugate relative to KCCYSL, and a ~90-fold improvement over AHNP. While direct Kd values for unmodified LTVSPWY are not reported in the primary literature, its functional internalization and payload delivery efficacy, combined with the high affinity of its conjugates, underscore its superior binding competence [5].

HER2 targeting Peptide affinity Radiolabeled peptide Drug delivery

Functional Antisense Delivery vs. Free Oligo

The functional superiority of ErbB-2-binding peptide lies in its capacity to mediate intracellular delivery of therapeutic cargoes—a property not shared by all HER2-binding peptides. In a direct functional comparison, LTVSPWY-antisense oligonucleotide conjugates significantly inhibited ErbB2 gene expression in breast cancer cells, whereas free antisense oligonucleotide (lacking the targeting peptide) showed no measurable effect [1]. This functional contrast validates that LTVSPWY is not merely a binding ligand but an active internalization vector. Furthermore, LTVSPWY-GFP fusion proteins demonstrated cellular uptake in HER2-positive cells, confirming the peptide's intrinsic cell-penetrating capability [1]. In contrast, alternative peptides like KCCYSL lack peer-reviewed evidence of functional cargo delivery [2].

Antisense oligonucleotide Gene silencing Targeted delivery Functional assay

Tumor Cell Specificity vs. Normal Primary Cells

ErbB-2-binding peptide demonstrates a critical safety and selectivity advantage: negligible binding to normal human primary cells. In phage display and recombinant GFP fusion experiments, LTVSPWY exhibited specific binding to breast cancer cells but showed no detectable binding to human primary cells derived from epithelial, endothelial, or hematopoietic lineages [1]. This selectivity profile is particularly valuable for in vivo applications where off-target accumulation in normal tissues could compromise imaging contrast or induce toxicity. While other HER2-targeting peptides like KCCYSL have been characterized for receptor binding affinity [2], comparable systematic primary-cell binding data are not uniformly reported, leaving a gap in translational confidence for those alternatives.

Tumor selectivity Off-target binding Primary cell binding Safety profile

In Vivo Efficacy vs. Control

In a preclinical xenograft model of breast cancer, a bi-functional peptide comprising LTVSPWY fused to the cytotoxic peptide (KLAKLAK)2 produced a significant survival advantage compared to control-treated animals. Mice bearing MDA-MB-435S tumors treated with the LTVSPWY-containing conjugate showed 80% survival at day 100 post-tumor implantation, whereas all control peptide-treated mice died by day 70 [1]. The same study documented tumor growth retardation in the conjugate-treated group. Additionally, an α-TOS-LTVSPWY conjugate reduced erbB2-high breast carcinomas in FVB/N c-neu transgenic mice [2]. This in vivo validation underscores the peptide's suitability for translational research involving therapeutic payload delivery, setting it apart from HER2-binding peptides lacking peer-reviewed in vivo efficacy data.

In vivo efficacy Tumor growth inhibition Survival benefit Xenograft model

LTVSPWY: Optimal Applications


Radiolabeled HER2 Tumor Imaging

The low nanomolar binding affinity of radiolabeled LTVSPWY conjugates (Kd = 3.3–5.5 nM) [1] enables high-contrast imaging of HER2-overexpressing tumors with minimal background signal. This property is directly leveraged in the development of 99mTc- and 68Ga-labeled peptide probes for SPECT and PET imaging, where tumor-to-blood ratios of 6.9 have been achieved [2]. Researchers developing diagnostic imaging agents should prioritize this peptide over lower-affinity alternatives like KCCYSL (Kd = 30 μM) to ensure optimal signal-to-noise ratios and detection sensitivity [3].

Oligonucleotide & Cytotoxic Payload Delivery

The peptide's demonstrated ability to internalize and functionally deliver antisense oligonucleotides [4] makes it an ideal vector for gene-silencing applications in HER2-positive cancers. Similarly, its use as the targeting moiety in bi-functional cytotoxic peptide conjugates has produced significant survival benefits in preclinical models (80% survival at day 100 vs. 0% control) [5]. Industrial R&D groups focused on developing peptide-drug conjugates (PDCs) or targeted nucleic acid therapeutics should select LTVSPWY over non-internalizing HER2 binders to ensure payload access to intracellular targets.

HER2 Internalization & Trafficking Studies

The peptide's documented internalization capability and lack of binding to primary cells [4] make it a valuable tool for dissecting HER2 receptor internalization pathways and intracellular trafficking mechanisms in cancer cell models. Researchers can use fluorescently labeled LTVSPWY to track receptor-mediated endocytosis without confounding off-target signals from normal cell contamination, a critical advantage over alternative peptides lacking comprehensive specificity characterization.

Nanoparticle Functionalization for Tumor Targeting

Given its high-affinity HER2 binding and functional internalization, LTVSPWY is ideally suited for surface conjugation onto liposomes, polymeric nanoparticles, or lipid nanoparticles (LNPs) to achieve active tumor targeting. The peptide's small size (864.98 Da) minimizes steric hindrance and immune recognition compared to larger antibody fragments, while its tumor-cell specificity [4] reduces off-target nanoparticle accumulation. This application is particularly relevant for drug delivery systems requiring selective HER2-positive cell entry.

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